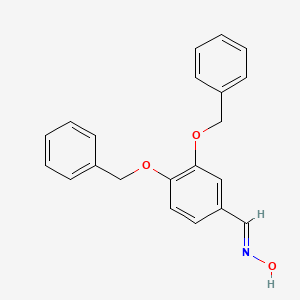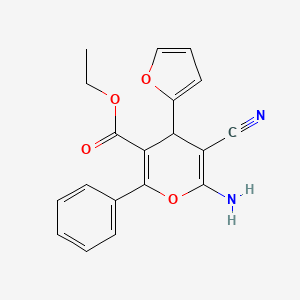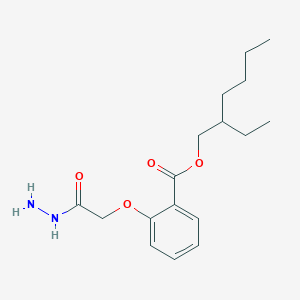
3,4-Bis(benzyloxy)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(benzyloxy)benzaldehyde is a compound useful in organic synthesis . It has a linear formula of (C6H5CH2O)2C6H3CHO . The molecular weight of this compound is 318.37 .
Synthesis Analysis
The synthesis of 3,4-Dibenzyloxybenzaldehyde can be achieved from Benzyl chloride and Protocatechualdehyde . It’s also used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .Molecular Structure Analysis
The molecular formula of 3,4-Bis(benzyloxy)benzaldehyde is C21H18O3 . The average mass is 318.366 Da and the monoisotopic mass is 318.125580 Da .Chemical Reactions Analysis
Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde .Physical And Chemical Properties Analysis
The density of 3,4-Bis(benzyloxy)benzaldehyde is 1.2±0.1 g/cm3 . It has a boiling point of 492.4±35.0 °C at 760 mmHg . The compound has a molar refractivity of 95.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . The polar surface area is 36 Å2 .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
3,4-Bis(benzyloxy)benzaldehyde oxime serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceutical intermediates . Its aldehyde functionality allows for diverse chemical transformations, making it valuable in drug discovery and development.
Cranberry Compound Profiling
In scientific studies, researchers have employed 3,4-Dibenzyloxybenzaldehyde to profile cranberry compounds and their metabolites. By using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), they analyze urine samples after cranberry extract ingestion. This research contributes to understanding the health benefits of cranberries .
Metallophthalocyanine Synthesis
Metallophthalocyanines find applications in catalysis, sensors, and photodynamic therapy. Researchers have synthesized novel metallophthalocyanines containing four peripheral 4-[3,4-bis(benzyloxy)benzylidene]aminophenoxy substituents. These compounds exhibit interesting properties due to their unique substituents, opening avenues for further exploration .
Estrogen Receptor Ligand Design
3,4-Bis(benzyloxy)benzaldehyde oxime has been utilized in the synthesis of estrogen receptor β-selective ligands. These ligands play a crucial role in modulating estrogen receptor activity and may have implications in hormone-related diseases and cancer research .
Halogen Exchange Reactions
The ligand derived from this compound also participates in halogen exchange reactions. These reactions are essential in synthetic chemistry, allowing for the substitution of halogens in organic molecules. Researchers explore these reactions to create new functional materials and study reaction mechanisms .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 3-benzyloxybenzaldehyde, is known to activate adenyl cyclase , which plays a crucial role in the cyclic AMP (cAMP) pathway that regulates various physiological processes.
Mode of Action
Oximes, in general, are known to react with carbonyl compounds to form a reversible hemiketal . This suggests that 3,4-Bis(benzyloxy)benzaldehyde oxime might interact with its targets through a similar mechanism.
Propiedades
IUPAC Name |
(NE)-N-[[3,4-bis(phenylmethoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-22-14-19-11-12-20(24-15-17-7-3-1-4-8-17)21(13-19)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTPSAYYBOVDKX-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)benzaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2586539.png)

![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)

![2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-(1-Cyanocyclohexyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2586546.png)
![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)
![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)